5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide
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Overview
Description
5-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. It features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a pyridin-2-ylmethyl group attached to the nitrogen of the benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-hydroxybenzoic acid with pyridin-2-ylmethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane . The reaction typically proceeds under mild conditions, yielding the desired benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 5-bromo-2-oxo-N-(pyridin-2-ylmethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the bromine atom at the 5-position.
5-Bromo-2-hydroxybenzamide: Lacks the pyridin-2-ylmethyl group.
2-Hydroxy-N-phenylbenzamide: Contains a phenyl group instead of a pyridin-2-ylmethyl group.
Uniqueness
5-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the pyridin-2-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C13H11BrN2O2 |
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Molecular Weight |
307.14 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |
InChI Key |
XVHGSXDWBGQBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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